molecular formula C7H13F3O2 B1316915 3,3-Diethoxy-1,1,1-trifluoropropane CAS No. 688-29-9

3,3-Diethoxy-1,1,1-trifluoropropane

Cat. No.: B1316915
CAS No.: 688-29-9
M. Wt: 186.17 g/mol
InChI Key: OUFWWQGFWAJUMH-UHFFFAOYSA-N
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Description

3,3-Diethoxy-1,1,1-trifluoropropane is a fluorinated organic compound with the molecular formula C7H13F3O2. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by its trifluoromethyl group and two ethoxy groups attached to a propane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethoxy-1,1,1-trifluoropropane typically involves the reaction of 3,3,3-trifluoropropanal with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which is then converted to the desired diethoxy compound. The reaction conditions often include refluxing the reactants in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethoxy-1,1,1-trifluoropropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3,3,3-trifluoropropanoic acid.

    Reduction: Reduction reactions can convert it to 3,3,3-trifluoropropanol.

    Substitution: The ethoxy groups can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or ammonia (NH3).

Major Products

    Oxidation: 3,3,3-Trifluoropropanoic acid.

    Reduction: 3,3,3-Trifluoropropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Diethoxy-1,1,1-trifluoropropane has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Diethoxy-1,1,1-trifluoropropane involves its interaction with various molecular targets. The trifluoromethyl group imparts unique electronic properties, making the compound a valuable tool in studying enzyme inhibition and receptor binding. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoropropanol: Similar in structure but lacks the ethoxy groups.

    3,3,3-Trifluoropropanoic acid: An oxidized form of the compound.

    3,3,3-Trifluoropropene: An unsaturated analog with a double bond.

Uniqueness

3,3-Diethoxy-1,1,1-trifluoropropane is unique due to the presence of both trifluoromethyl and diethoxy groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3,3-diethoxy-1,1,1-trifluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3O2/c1-3-11-6(12-4-2)5-7(8,9)10/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFWWQGFWAJUMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(F)(F)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559077
Record name 3,3-Diethoxy-1,1,1-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688-29-9
Record name 3,3-Diethoxy-1,1,1-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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